silane CAS No. 141684-57-3](/img/structure/B14260937.png)
[1-(Dichlorosilylidene)-3,3-dimethylbutyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichlorosilylidene)-3,3-dimethylbutylsilane: is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a dichlorosilylidene group and a trimethylsilyl group attached to a dimethylbutyl backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane typically involves the reaction of dichlorosilane with 3,3-dimethyl-1-butene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dichlorosilane+3,3-dimethyl-1-butene→1-(Dichlorosilylidene)-3,3-dimethylbutylsilane
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and continuous monitoring of reaction parameters are essential to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the silicon atoms are oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dichlorosilylidene group to a silyl group.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silyl derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It is used in the synthesis of complex organosilicon compounds.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological applications.
Medicine:
Drug Delivery: It can be used in the development of drug delivery systems due to its unique chemical properties.
Industry:
Materials Science: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane exerts its effects involves the interaction of the silicon atoms with various molecular targets. The dichlorosilylidene group can form strong bonds with other atoms, facilitating various chemical reactions. The trimethylsilyl group provides stability and enhances the compound’s reactivity.
Comparación Con Compuestos Similares
- Trimethylsilyl chloride
- Dimethyldichlorosilane
- Tetramethylsilane
Comparison:
- Uniqueness: 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane is unique due to the presence of both dichlorosilylidene and trimethylsilyl groups, which provide distinct reactivity and stability.
- Reactivity: Compared to similar compounds, it exhibits unique reactivity patterns due to the combination of functional groups.
Propiedades
Número CAS |
141684-57-3 |
|---|---|
Fórmula molecular |
C9H20Cl2Si2 |
Peso molecular |
255.33 g/mol |
Nombre IUPAC |
(1-dichlorosilylidene-3,3-dimethylbutyl)-trimethylsilane |
InChI |
InChI=1S/C9H20Cl2Si2/c1-9(2,3)7-8(12(10)11)13(4,5)6/h7H2,1-6H3 |
Clave InChI |
HFFVBJZNPWNALC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=[Si](Cl)Cl)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


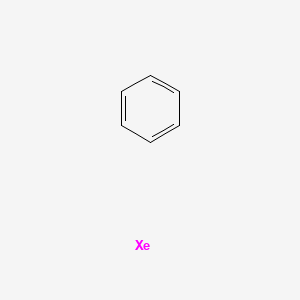
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
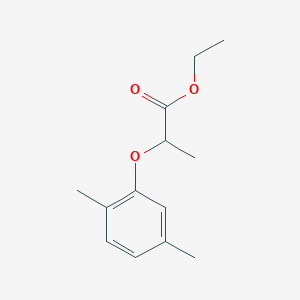

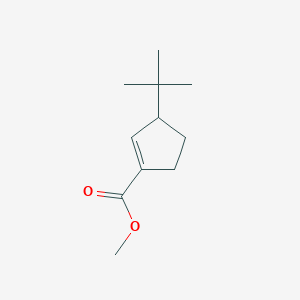

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
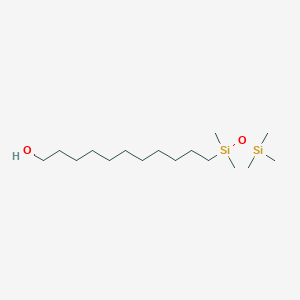
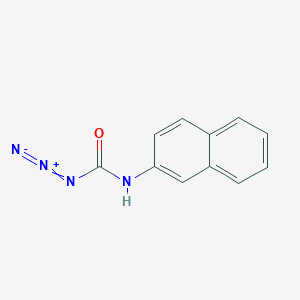
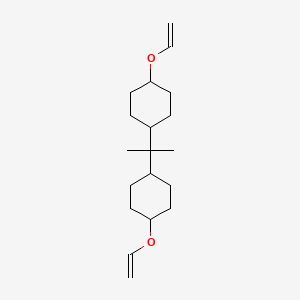
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
